molecular formula C9H14N2O2 B13640169 Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate

Cat. No.: B13640169
M. Wt: 182.22 g/mol
InChI Key: IVTMKVBFRFCLET-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate (CAS: 1261744-72-2) is a heterocyclic compound featuring a partially saturated pyridazine core. Its structure includes two methyl groups at positions 3 and 6, an ethyl ester moiety at position 4, and a conjugated dihydropyridazine ring.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 3,6-dimethyl-1,4-dihydropyridazine-5-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h11H,4-5H2,1-3H3

InChI Key

IVTMKVBFRFCLET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C(C1)C)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels, which is beneficial for managing diabetes . The molecular pathways involved in its action include the inhibition of enzyme activity and modulation of metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with related dihydropyridazines and pyridazine derivatives. Below is a detailed analysis:

Structural Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Differences
Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate Dihydropyridazine - 3,6-dimethyl
- Ethyl carboxylate at C4
Not explicitly stated Baseline structure for comparison; lacks bulky aromatic or sulfonyl groups.
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine - Sulfonyloxy group at C4
- p-Tolyl at N1
- 6-oxo
476.93 Bulky sulfonyl and aromatic substituents enhance steric hindrance and polarity.
Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine - Dimethoxyphenyl-amide-ethoxy chain at C4
- 6-oxo
- Phenyl at N1
~500 (estimated) Extended side chain may improve binding affinity to biological targets.
Ethyl 3-hydroxypyridazine-4-carboxylate Pyridazine - Hydroxyl group at C3
- Ethyl carboxylate at C4
Not stated Fully aromatic pyridazine ring; lacks methyl groups and dihydro saturation.

Reactivity and Stability

  • Methyl groups may sterically protect the ring from oxidation .
  • Sulfonyloxy Analog () : The sulfonyloxy group introduces strong electron-withdrawing effects, likely increasing acidity and susceptibility to hydrolysis.
  • Dimethoxyphenyl Derivative () : The dimethoxyphenyl moiety could stabilize the compound via resonance, but the amide-ethoxy chain may introduce hydrolytic instability under acidic/basic conditions.

Biological Activity

Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate is a compound belonging to the class of dihydropyridazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C10H14N2O2
  • Molecular Weight : 194.24 g/mol
  • Functional Groups : Dihydropyridazine core with ethyl and carboxylate substituents.

1. Antioxidant Activity

Research has shown that compounds with a dihydropyridazine structure exhibit significant antioxidant properties. This compound has been evaluated for its ability to inhibit lipid peroxidation and scavenge free radicals. In various assays, it demonstrated a strong capacity to reduce oxidative stress markers in vitro.

2. Antitumor Activity

Studies indicate that derivatives of dihydropyridazines can exert cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting proliferation and inducing apoptosis in lung cancer cells (IC50 values ranging from 3 to 5 µM) . The mechanism involves the modulation of apoptotic pathways and the induction of reactive oxygen species (ROS) .

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on α-glucosidase, which is crucial in carbohydrate metabolism. Inhibition studies revealed significant activity with IC50 values lower than that of standard inhibitors like acarbose .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant potential of various dihydropyridazine derivatives, this compound was found to significantly inhibit metal-ion catalyzed lipid peroxidation. The results indicated that this compound could serve as a less harmful alternative to synthetic antioxidants .

Case Study 2: Antitumor Mechanism

A detailed investigation into the antitumor mechanisms revealed that this compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators. Flow cytometry analyses demonstrated increased apoptosis rates in treated cancer cells compared to controls .

Data Summary

Activity IC50 Value (µM) Mechanism
AntioxidantNot specifiedScavenging free radicals
Antitumor (Lung Cancer)3 - 5Induces apoptosis via ROS accumulation
α-Glucosidase Inhibition<1.7Uncompetitive inhibition

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